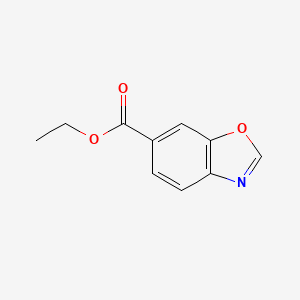
1,3-Benzoxazol-6-carboxilato de etilo
Descripción general
Descripción
Ethyl 1,3-benzoxazole-6-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1,3-benzoxazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,3-benzoxazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
Se han sintetizado y evaluado derivados del 1,3-benzoxazol-6-carboxilato de etilo para su eficacia antibacteriana. Han mostrado resultados prometedores contra bacterias grampositivas como Bacillus subtilis y bacterias gramnegativas como Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae y Salmonella typhi. Los valores de concentración mínima inhibitoria (CMI) de estos compuestos son comparables a los de los antibióticos establecidos como la ofloxacina .
Eficacia antifúngica
En el ámbito de la investigación antifúngica, los derivados del benzoxazol, incluido el this compound, han demostrado una potente actividad. Por ejemplo, ciertos compuestos han mostrado una alta efectividad contra cepas fúngicas como Candida albicans y Aspergillus niger, con valores de CMI que indican una potencia superior en comparación con los agentes antifúngicos estándar como el fluconazol .
Potencial anticancerígeno
Los derivados del benzoxazol son cada vez más reconocidos por sus propiedades anticancerígenas. Se ha descubierto que se dirigen a diversas vías metabólicas y procesos celulares implicados en la patología del cáncer. Los estudios han indicado que estos compuestos exhiben una potente actividad anticancerígena, y algunos derivados muestran valores prometedores de IC50 en comparación con los medicamentos quimioterapéuticos estándar como el 5-fluorouracilo, especialmente contra líneas celulares de cáncer de carcinoma colorrectal humano (HCT116) .
Actividad antiinflamatoria
El núcleo del benzoxazol es una característica clave en muchos fármacos antiinflamatorios. Los derivados del this compound pueden diseñarse para dirigirse a vías inflamatorias específicas, lo que podría conducir al desarrollo de nuevos medicamentos antiinflamatorios con una eficacia mejorada y efectos secundarios reducidos .
Investigación cardiovascular
En la investigación cardiovascular, los derivados del benzoxazol se han explorado por su potencial para modular las afecciones relacionadas con el corazón. Su capacidad para interactuar con objetivos biológicos implicados en los trastornos cardiovasculares los convierte en candidatos para el desarrollo de nuevas terapias destinadas a tratar las enfermedades cardíacas .
Efectos neuroprotectores
Los compuestos del benzoxazol han mostrado promesa como agentes neuroprotectores. Se han estudiado por su potencial para inhibir los procesos que conducen a enfermedades neurodegenerativas, como la enfermedad de Parkinson, y para brindar efectos protectores contra el daño neuronal .
Propiedades antivirales
La composición estructural de los derivados del benzoxazol les permite interactuar eficazmente con los componentes virales, ofreciendo una vía para el desarrollo de nuevos fármacos antivirales. Estos compuestos se han investigado por su eficacia contra varios virus, proporcionando una base para futuras terapias antivirales .
Desarrollo y síntesis de fármacos
El this compound sirve como intermedio en la síntesis de una amplia gama de productos farmacéuticos. Los avances en las estrategias sintéticas que utilizan este compuesto como precursor han abierto nuevas vías para el desarrollo de fármacos basados en el andamiaje del benzoxazol .
Mecanismo De Acción
Target of Action
Ethyl 1,3-benzoxazole-6-carboxylate is a derivative of benzoxazole, a class of compounds known for their wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities .
Mode of Action
Benzoxazole derivatives have been found to interact with various biological receptors in the human body . These interactions can lead to a range of biological activities, including antimicrobial, antifungal, and anticancer effects .
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities , suggesting that they may have a range of molecular and cellular effects.
Action Environment
The synthesis of benzoxazole derivatives has been reported to be influenced by various reaction conditions and catalysts , suggesting that environmental factors may play a role in the action of Ethyl 1,3-benzoxazole-6-carboxylate.
Análisis Bioquímico
Biochemical Properties
Ethyl 1,3-benzoxazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, Ethyl 1,3-benzoxazole-6-carboxylate has shown potential in modulating the activity of proteins involved in cancer cell proliferation, making it a promising candidate for anticancer drug development .
Cellular Effects
Ethyl 1,3-benzoxazole-6-carboxylate affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis by inhibiting key enzymes, leading to cell death . In cancer cells, Ethyl 1,3-benzoxazole-6-carboxylate has been found to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways and gene expression . This compound also influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1,3-benzoxazole-6-carboxylate involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For example, Ethyl 1,3-benzoxazole-6-carboxylate inhibits the activity of bacterial enzymes involved in cell wall synthesis, resulting in bacterial cell death . In cancer cells, it binds to proteins involved in cell proliferation and survival, leading to the activation of apoptotic pathways and inhibition of cancer cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1,3-benzoxazole-6-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that Ethyl 1,3-benzoxazole-6-carboxylate can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Ethyl 1,3-benzoxazole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, Ethyl 1,3-benzoxazole-6-carboxylate can cause adverse effects, including toxicity to healthy cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
Ethyl 1,3-benzoxazole-6-carboxylate is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Ethyl 1,3-benzoxazole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of Ethyl 1,3-benzoxazole-6-carboxylate is essential for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
Ethyl 1,3-benzoxazole-6-carboxylate exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic potential .
Propiedades
IUPAC Name |
ethyl 1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJICUCWKZPFKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743841 | |
| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-03-7 | |
| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)



![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)





![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
